

Application Note: N-(4-Bromophenyl)butanamide in Materials Science

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Compound of Interest

Compound Name: *N*-(4-Bromophenyl)butanamide

CAS No.: 119199-11-0

Cat. No.: B052274

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Executive Summary: The Molecule as a Material Module

N-(4-Bromophenyl)butanamide is a bifunctional scaffold critical for "bottom-up" materials design.^[1] Unlike its shorter analog (acetanilide), the butyryl alkyl chain imparts specific lipophilicity and steric bulk that modulates crystal packing and solubility—key parameters in organic electronics and liquid crystal engineering.

Key Material Utilities:

- **Supramolecular Synthon:** The amide group () facilitates robust 1D hydrogen-bonding chains, acting as a "molecular zipper" for self-assembly.^[1]
- **Mesogen Precursor:** The 4-bromo handle allows for palladium-catalyzed elongation (Suzuki/Sonogashira coupling) to create rod-like rigid cores essential for nematic liquid crystals.^[1]
- **Solubility Modifier:** The propyl chain () disrupts π - π stacking just enough to improve solubility in organic solvents without destroying the ordered packing required for charge transport.^[1]

Chemical Architecture & Properties[1][2][3]

Structural Logic

The molecule consists of three distinct functional domains:

- Aryl Bromide (Head): Electrophilic site for cross-coupling (extension of conjugation).[1]
- Amide Linker (Core): H-bond donor/acceptor for directional assembly.[1]
- Alkyl Tail (Tail): Butyl chain for solubility and van der Waals packing stabilization.[1]

Comparative Properties Table

Data estimated based on homologous series trends and experimental protocols.

Property	N-(4-Bromophenyl)acetamide (C2)	N-(4-Bromophenyl)butanamide (C4)	Material Implication
Melting Point	~167°C	~117-121°C	Lower MP aids melt-processing in device fabrication.[1]
Solubility (CHCl ₃)	Moderate	High	Critical for spin-coating thin films.[1]
Crystal Habit	Needles	Plates/Prisms	Plates are preferred for 2D electronic transport.[1]
H-Bond Motif	1D Chain	1D Chain + Interdigitation	Alkyl tails stabilize the space between H-bond chains.[1]

Experimental Protocols

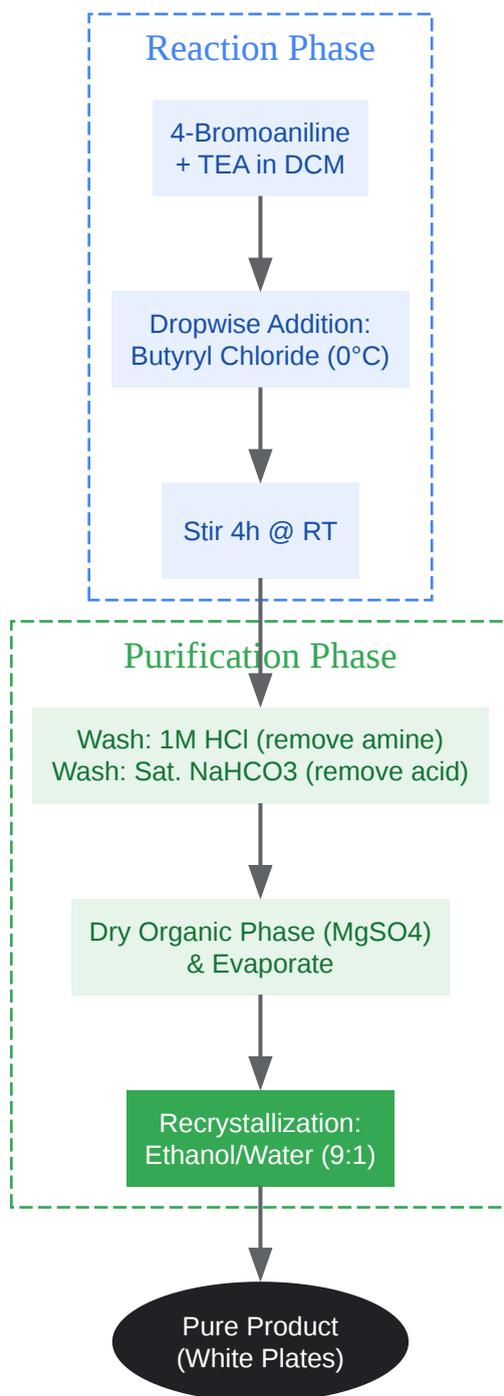
Protocol A: High-Purity Synthesis for Electronic Applications

Objective: Synthesize **N-(4-Bromophenyl)butanamide** with >99.5% purity, removing ionic impurities that trap charge carriers in electronic devices.[1]

Reagents:

- 4-Bromoaniline (1.0 equiv)[1]
- Butyryl Chloride (1.1 equiv)[1][2]
- Triethylamine (TEA) (1.2 equiv)[1]
- Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow Diagram:



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Caption: Step-by-step synthesis workflow ensuring removal of ionic byproducts via acid/base wash cycles.

Step-by-Step Procedure:

- Dissolution: Dissolve 4-bromoaniline (17.2 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (200 mL) under atmosphere. Cool to 0°C.[1]
- Addition: Add butyryl chloride (11.4 mL, 110 mmol) dropwise over 30 mins. The exotherm must be controlled to prevent side reactions.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
- Workup (Critical for Purity):
 - Wash organic phase with 1M HCl (2 x 100 mL) to remove unreacted aniline (protonation makes it water-soluble).[1]
 - Wash with Sat. NaHCO₃ (2 x 100 mL) to remove butyric acid byproducts.[1]
 - Wash with Brine, dry over MgSO₄, and concentrate.
- Recrystallization: Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid (approx 9:1 EtOH:H₂O). Cool slowly to 4°C. Filter and dry crystals in vacuo.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Extend the conjugated core to create a "Rod-Like" mesogen (Liquid Crystal precursor).[1]

Mechanism: The aryl bromide bond is activated by Pd(0), allowing coupling with a boronic acid.[3] The amide group remains stable, preserving the H-bonding capability.

Reagents:

- **N-(4-Bromophenyl)butanamide** (1.0 equiv)[1]
- Phenylboronic acid (1.2 equiv)[1]

- Catalyst:

(3 mol%)[1]

- Base:

(2M aqueous, 3 equiv)

- Solvent: Toluene/Ethanol (4:1)[1]

Procedure:

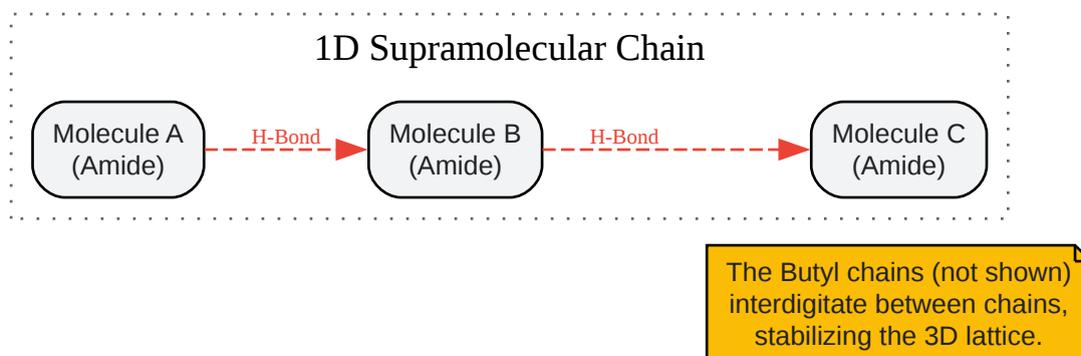
- Degassing: Combine solvent, halide, and boronic acid in a Schlenk flask. Sparge with Argon for 20 mins (Oxygen poisons the Pd catalyst).[1]
- Catalysis: Add
under Argon counter-flow.[1]
- Reflux: Heat to 90°C for 12 hours. The mixture will turn black (Pd precipitation) upon completion.[1]
- Purification: Filter through a Celite pad to remove Palladium black.[1] Column chromatography (SiO₂, Hexane/EtOAc gradient) yields the biphenyl derivative.

Materials Science Applications

Crystal Engineering & Self-Assembly

The primary utility of **N-(4-Bromophenyl)butanamide** in solid-state physics is its ability to form 1D Hydrogen-Bonded Tape structures.[1]

- Mechanism: The amide proton () acts as a donor, and the carbonyl oxygen () acts as an acceptor.[1]
- Geometry: This forms a "head-to-tail" chain with a repeat distance of ~5 Å, corresponding to the intermolecular spacing required for conductive π-stacking in adjacent molecules.



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Caption: Schematic of the amide-directed hydrogen bonding network forming 1D chains.

Application in Drug Delivery Systems

While primarily a materials scaffold, this molecule serves as a model compound for studying polymorphism in Active Pharmaceutical Ingredients (APIs).[1]

- Relevance: Many drugs (e.g., Paracetamol, Acebutolol) contain acetanilide cores.
- Usage: Researchers use **N-(4-Bromophenyl)butanamide** to study how extending the alkyl chain affects the stability of metastable polymorphs, aiding in the design of more shelf-stable drug formulations.

References

- Synthesis & Amide Formation
 - Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).[1]
 - Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.[1]
- Crystal Engineering & Hydrogen Bonding
 - Gowda, B. T., et al. "Crystal structures of N-(4-bromophenyl)-..." National Institutes of Health (PMC).[1]

- Aakeröy, C. B., et al. "Hydrogen-bond assisted assembly of neutral and charged supramolecular synthons." *Chemical Society Reviews*, 1993.
- Palladium Cross-Coupling Protocols
 - Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." [3] *Chemical Reviews*, 1995.
- Materials Properties Source
 - Oakwood Chemical / Sigma-Aldrich Safety Data Sheets (SDS) for **N-(4-Bromophenyl)butanamide** (CAS 119199-11-0 / 3271-76-9). [1]

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Sources

- 1. [N-\(4-\(\(\(4-Bromophenyl\)amino\)sulfonyl\)phenyl\)acetamide | C14H13BrN2O3S | CID 984584 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [mdpi.com \[mdpi.com\]](#)
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